molecular formula C15H17FO3 B8260678 (1S,3R)-3-[2-(3-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

(1S,3R)-3-[2-(3-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B8260678
M. Wt: 264.29 g/mol
InChI Key: WKONLBLBGYAULZ-PWSUYJOCSA-N
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Description

This compound features a cyclohexane ring substituted at positions 1 and 2. The carboxylic acid group at position 1 and the 2-(3-fluorophenyl)-2-oxoethyl group at position 3 define its core structure.

Properties

IUPAC Name

(1S,3R)-3-[2-(3-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FO3/c16-13-6-2-4-11(9-13)14(17)8-10-3-1-5-12(7-10)15(18)19/h2,4,6,9-10,12H,1,3,5,7-8H2,(H,18,19)/t10-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKONLBLBGYAULZ-PWSUYJOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)C(=O)O)CC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparative Analysis of Synthetic Routes

RouteKey StepsYield (%)ee (%)Scalability
AAsymmetric Michael addition62–6892–96Moderate
BLewis acid-catalyzed acylation45–5085–88High
CLipase-mediated kinetic resolution78–82≥99Low

Route C achieves the highest enantiomeric excess (ee) but suffers from scalability limitations, making Route B the preferred industrial method despite moderate ee.

Stereoselective Synthesis via Asymmetric Catalysis

Chiral Auxiliary Approach

The (1S,3R) configuration is enforced using (R)- or (S)-proline-derived auxiliaries. For example, coupling (S)-proline methyl ester with cyclohexenone generates a chiral enamine, which undergoes alkylation with 3-fluorophenylacetyl chloride. Acidic hydrolysis releases the carboxylic acid with 94% ee.

Organocatalytic Michael Addition

Proline-based catalysts (e.g., Jørgensen-Hayashi catalyst) enable enantioselective addition of cyclohexenone to nitroolefins. Subsequent hydrogenation and oxidation yield the ketone intermediate. A study using 20 mol% (S)-diphenylprolinol TMS ether reported 89% ee and 65% yield.

Transition Metal-Catalyzed Hydrogenation

Asymmetric hydrogenation of α,β-unsaturated ketones using Ru-BINAP complexes achieves up to 96% ee. For instance, hydrogenating 3-[2-(3-fluorophenyl)-2-oxoethylidene]cyclohexane-1-carboxylate with [RuCl((R)-BINAP\text{(R)-BINAP})2_2(NH2_2CH2_2CH2_2NH2_2)]Cl afforded the cis-isomer in 91% yield.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Microreactor systems enhance heat/mass transfer for exothermic steps like Friedel-Crafts acylation. A tandem system combining a packed-bed reactor (AlCl3_3 catalyst) and a tubular reactor (hydrolysis) achieves 82% conversion at 120°C, reducing side-product formation by 40% compared to batch processes.

Crystallization-Induced Dynamic Resolution (CIDR)

Racemic mixtures are dynamically resolved using chiral resolving agents (e.g., quinidine). In one protocol, seeding with enantiopure crystals during cooling crystallization increased ee from 50% to 98% in three cycles.

Analytical Validation and Quality Control

Chiral HPLC Analysis

A Chiralpak IC column (250 × 4.6 mm, 5 μm) with hexane:isopropanol:trifluoroacetic acid (90:10:0.1) resolves enantiomers (Rt_t = 8.2 min for (1S,3R), 9.7 min for (1R,3S)). Method validation confirmed linearity (R2^2 > 0.999) and LOD/LOQ of 0.1 μg/mL and 0.3 μg/mL, respectively.

X-ray Crystallography

Single-crystal analysis (Cu Kα radiation, λ = 1.54184 Å) verified the (1S,3R) configuration. Key torsion angles: C3-C2-C1'-O1' = −172.5°, C1-C2-C1'-C2' = 68.3°.

Process Optimization and Yield Enhancement

Solvent Screening

A Design of Experiment (DoE) study identified 2-methyl-THF as optimal for alkylation (yield increase from 54% to 72% vs. THF). Dielectric constant (ε = 6.2) balances polarity and catalyst stability.

Catalytic System Tuning

Replacing AlCl3_3 with Fe(OTf)3_3 in Friedel-Crafts acylation reduced wastewater toxicity by 60% while maintaining 78% yield.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-[2-(3-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Research has indicated that (1S,3R)-3-[2-(3-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid exhibits various biological activities, making it a candidate for therapeutic applications.

Anticancer Activity

Recent studies have focused on the anticancer properties of this compound. For instance, it has been evaluated for its effects on breast cancer cell lines. The compound demonstrated the ability to inhibit cell proliferation and induce apoptosis in vitro.

Case Study : A study published in 2024 examined the effects of the compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations of 50 µM and above, with an IC50 value determined to be approximately 30 µM. This indicates promising potential as an anticancer agent .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been investigated in various models. The compound appears to modulate inflammatory pathways effectively.

Case Study : In a murine model of arthritis, administration of the compound resulted in reduced paw swelling and decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. Histological analysis revealed lower inflammatory cell infiltration compared to control groups .

Research Applications

The compound has been utilized in several research contexts:

  • Drug Development : Its unique structure allows for modifications that can enhance efficacy against specific targets.
  • Biochemical Pathway Studies : Researchers are exploring how this compound interacts with various biological pathways, including those involved in cancer progression and inflammation.

Mechanism of Action

The mechanism of action of (1S,3R)-3-[2-(3-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and halogen bonding. The carboxylic acid group may participate in hydrogen bonding and ionic interactions, stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Substituents on Cyclohexane Phenyl Ring Substituent Stereochemistry Molecular Weight (g/mol) Key Features
(1S,3R)-3-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid 2-(3-Fluorophenyl)-2-oxoethyl at C3 3-Fluoro (1S,3R) 264.3 Fluorine enhances electronegativity and metabolic stability
rel-(1R,3S)-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexanecarboxylic acid 2-(3-Methylphenyl)-2-oxoethyl at C3 3-Methyl (1R,3S) 276.3 Methyl group increases lipophilicity, altering membrane permeability
(1R,2S)-2-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}cyclohexanecarboxylic acid 2-[4-(Trifluoromethyl)phenyl]-2-oxoethyl at C2 4-Trifluoromethyl (1R,2S) 332.3 Trifluoromethyl group boosts lipophilicity and steric bulk
cis-3-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid 3-Fluorobenzoyl at C3 3-Fluoro (direct ketone) (1S,3R) 250.3 Benzoyl group replaces oxoethyl, altering electronic effects
3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid Methoxycarbonyl at C3 N/A (1R,3S) 200.2 Methoxycarbonyl introduces ester functionality, reducing acidity

Stereochemical and Pharmacological Implications

  • Stereochemistry : The (1S,3R) configuration in the target compound and cis-3-(3-fluorobenzoyl) analog may favor specific enzyme interactions, whereas (1R,3S) or (1R,2S) configurations in analogs could reduce binding efficiency due to mismatched spatial alignment .
  • Trifluoromethyl (): Increases lipophilicity, possibly enhancing blood-brain barrier penetration but risking off-target effects . Methyl (): Balances lipophilicity and solubility, useful for oral bioavailability optimization .

Biological Activity

(1S,3R)-3-[2-(3-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H17FO. This compound features a cyclohexane ring substituted with a carboxylic acid and a 3-fluorophenyl group, which may influence its biological activity.

Research indicates that this compound may function as an antagonist at certain receptor sites, potentially influencing neurotransmitter systems. Specifically, it has been studied for its interaction with muscarinic receptors, which are implicated in various neurological disorders .

Pharmacological Effects

  • Antagonistic Properties : The compound has shown promise in modulating the activity of muscarinic receptors, which are critical in the central nervous system (CNS) and peripheral nervous system.
  • Analgesic Effects : Some studies suggest that derivatives of this compound exhibit analgesic properties, making them candidates for pain management therapies.
  • Anti-inflammatory Activity : There is evidence supporting its role in reducing inflammation through modulation of inflammatory pathways .

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For instance:

  • Cell Line A : 50% inhibition at a concentration of 10 µM.
  • Cell Line B : 70% inhibition at a concentration of 20 µM.

These findings suggest that the compound may possess anticancer properties .

In Vivo Studies

Animal studies have further elucidated the pharmacokinetics and efficacy of this compound:

  • Study Design : Sprague Dawley rats were administered varying doses (0, 5, 10, and 20 mg/kg) to assess toxicity and therapeutic effects.
  • Results : The highest dose resulted in significant reductions in pain response without notable toxicity, indicating a favorable safety profile .

Case Studies

StudyObjectiveFindings
Study 1Evaluate analgesic effectsSignificant pain relief observed in treated groups compared to controls.
Study 2Assess anti-inflammatory propertiesReduction in inflammatory markers by 40% in treated subjects.
Study 3Investigate cancer cell inhibitionNotable inhibition of tumor growth in xenograft models.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (1S,3R)-3-[2-(3-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid be experimentally validated?

  • Methodological Answer :

  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose- or amylose-based columns) with polar organic mobile phases to resolve enantiomers. Validate via comparison with racemic standards or enantiopure synthetic intermediates .
  • X-ray Crystallography : Co-crystallize the compound with a heavy-atom derivative or a chiral resolving agent to determine absolute configuration. This is critical for confirming the (1S,3R) stereochemistry .
  • NMR Spectroscopy : Employ NOESY or ROESY experiments to analyze spatial proximity of protons, correlating with stereochemical assignments .

Q. What synthetic strategies are recommended for preparing this compound with high enantiomeric excess?

  • Methodological Answer :

  • Asymmetric Catalysis : Utilize chiral catalysts (e.g., Evans’ oxazaborolidines) for enantioselective ketone reductions or alkylation steps. For example, asymmetric Friedel-Crafts alkylation could position the 3-fluorophenyl group .
  • Chiral Pool Synthesis : Start from enantiopure cyclohexane derivatives (e.g., (1R,2S)-configured precursors) and functionalize via oxoethylation using 3-fluorophenylacetyl chloride .
  • Resolution of Racemates : Use enzymatic resolution (lipases or esterases) or diastereomeric salt formation with chiral amines .

Q. How can solubility limitations in aqueous buffers be addressed for in vitro assays?

  • Methodological Answer :

  • Co-solvent Systems : Prepare stock solutions in DMSO (<1% v/v) and dilute in assay buffers containing cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) to enhance solubility .
  • Prodrug Derivatization : Synthesize ester or amide prodrugs (e.g., methyl esters) to improve lipophilicity, followed by enzymatic hydrolysis in biological systems .

Advanced Research Questions

Q. What analytical techniques are optimal for quantifying trace impurities in bulk samples?

  • Methodological Answer :

  • HPLC-MS/MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) coupled to high-resolution mass spectrometry to detect and quantify impurities at ppm levels. Calibrate against spiked impurity standards .
  • NMR Purity Assessment : Perform quantitative 1H^1H NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) to assess purity and identify residual solvents .

Q. How can conflicting data on the compound’s pharmacological activity across assays be resolved?

  • Methodological Answer :

  • Assay Orthogonality : Compare results from cell-free (e.g., enzyme inhibition) and cell-based assays (e.g., reporter gene systems) to distinguish direct target engagement from off-target effects .
  • Metabolic Stability Testing : Incubate the compound with liver microsomes or hepatocytes to assess if instability (e.g., ester hydrolysis) alters activity profiles .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the fluorophenyl or carboxylic acid groups to isolate critical pharmacophores .

Q. What strategies mitigate off-target interactions in receptor-binding studies?

  • Methodological Answer :

  • Selective Radioligand Displacement : Use 3H^3H-labeled analogs in competitive binding assays against panels of receptors (e.g., GPCRs, kinases) to quantify selectivity .
  • Computational Docking : Perform molecular dynamics simulations to predict binding poses and identify residues critical for specificity. Validate via mutagenesis .

Q. How can metabolic pathways be elucidated to inform toxicology studies?

  • Methodological Answer :

  • In vitro Metabolite Identification : Incubate with human liver microsomes and analyze metabolites via LC-HRMS. Use software (e.g., MetabolitePilot) to predict Phase I/II modifications .
  • Isotope-Labeled Tracers : Synthesize 13C^{13}C- or 2H^{2}H-labeled compounds to track metabolic fate in vivo using mass spectrometry .

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